![molecular formula C22H24N2O4 B1257731 (4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione](/img/structure/B1257731.png)
(4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-hydroxyicajine is a monoterpenoid indole alkaloid with formula C22H24N2O4, originallly isolated from the leaves of Strychnos icaja. It has a role as a plant metabolite. It is a delta-lactam, a cyclic ketone, a monoterpenoid indole alkaloid, an organic heterohexacyclic compound, a tertiary amino compound and a secondary alcohol.
Scientific Research Applications
Synthesis and Chemical Transformations
Intermediates in Synthesis of Polyhydroxyindolizidines : The compound has been utilized in the synthesis of complex organic molecules. For example, Izquierdo et al. (1999) described its role in forming intermediates for the synthesis of polyhydroxyindolizidines, which are important in medicinal chemistry (Izquierdo et al., 1999).
Diels-Alder Reactions : It has been involved in Diels-Alder reactions, a key method in organic synthesis for creating complex molecules, as reported by Chandler and Stoodley (1980) (Chandler & Stoodley, 1980).
Synthesis of Functionalised Hydrofluorene Derivatives : Saha, Satyanarayana, and Ghatak (1987) explored its use in the synthesis of functionalised hydrofluorene derivatives, highlighting its versatility in organic synthesis (Saha, Satyanarayana, & Ghatak, 1987).
Photochemical Reactions
Photochemical Synthesis : It has been used in photochemical reactions to synthesize complex organic structures. Yoshioka et al. (1991) investigated its photochemical reactivity in the synthesis of various compounds (Yoshioka, Nishizawa, Arai, & Hasegawa, 1991).
Photochemical Behavior in Organic Chemistry : Armesto et al. (1997) studied its photochemical behavior under triplet sensitized conditions, providing insights into its reactivity in specific organic reactions (Armesto et al., 1997).
Chemical Reactivity and Mechanisms
Reaction Mechanisms : The compound has been a subject of study in reaction mechanism research, providing insights into complex chemical processes. For instance, Kasturi et al. (1984) focused on its oxidation mechanisms, which are crucial in understanding its reactivity (Kasturi, Rajasekhar, Raju, Reddy, Sivaramakrishnan, Ramasubbu, & Venkatesan, 1984).
Synthesis and Study of Its Derivatives : Research by Ahmed et al. (2005) involved synthesizing derivatives of this compound and studying their properties, underscoring its importance in synthetic organic chemistry (Ahmed, Asghari Ahmed, Akhter, Moeiz, Tsuda, Kiuchi, Hossain, & Forsterling, 2005).
properties
Product Name |
(4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1S,10S,22S,23R,24S)-22-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraene-12,20-dione |
InChI |
InChI=1S/C22H24N2O4/c1-23-8-7-21-14-4-2-3-5-15(14)24-18(26)10-16-19(20(21)24)22(27,11-17(21)25)13(12-23)6-9-28-16/h2-6,16,19-20,27H,7-12H2,1H3/t16-,19-,20-,21+,22+/m0/s1 |
InChI Key |
AHOSVLHVFRDGQF-XXGVUKKKSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@H]4[C@@H]5[C@H](CC(=O)N4C6=CC=CC=C62)OCC=C(C1)[C@@]5(CC3=O)O |
Canonical SMILES |
CN1CCC23C4C5C(CC(=O)N4C6=CC=CC=C62)OCC=C(C1)C5(CC3=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



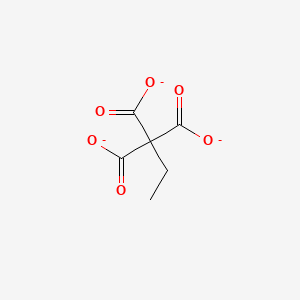
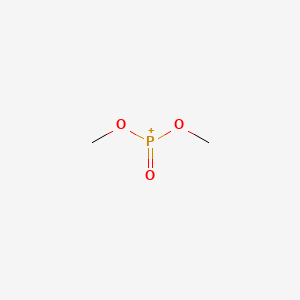

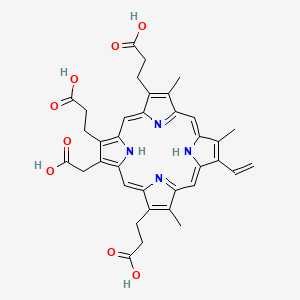
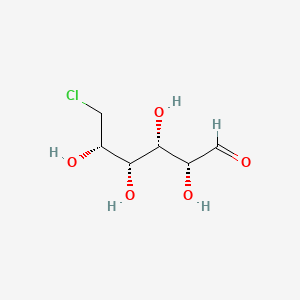
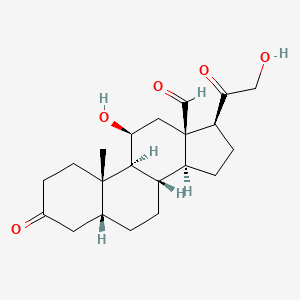

![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)

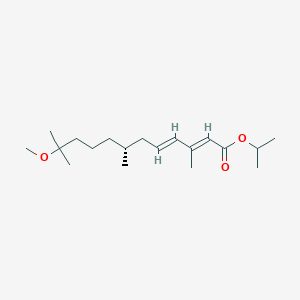

![(2S)-2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid (phenylmethyl) ester](/img/structure/B1257667.png)

![5-[[3-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1257672.png)